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2-Acetylisonicotinohydrazide

Cat. No.: B13079381
M. Wt: 179.18 g/mol
InChI Key: SIORQOOMTASMTL-UHFFFAOYSA-N
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Description

Contextualizing Isonicotinohydrazide Derivatives in Advanced Chemical Research

Isonicotinohydrazide derivatives are a class of chemical compounds that have garnered significant attention in advanced chemical research, largely due to their diverse biological activities and versatile chemical structures. These derivatives are characterized by a pyridine (B92270) ring and a hydrazide functional group, which serve as a scaffold for various chemical modifications. This structural versatility allows for the synthesis of a wide array of compounds with potential applications in medicinal chemistry.

Researchers have extensively explored isonicotinohydrazide derivatives for their therapeutic potential. The core structure is a key component of isoniazid (B1672263), a frontline antituberculosis drug. This has spurred further investigation into analogous compounds, leading to the development of derivatives with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties. The ability of the hydrazide moiety to form stable complexes with metal ions has also made these compounds valuable ligands in coordination chemistry, leading to the synthesis of novel metal complexes with unique physicochemical and biological properties.

Historical and Current Trajectories in Hydrazide Compound Studies

The study of hydrazide compounds dates back to the late 19th century, but their prominence in scientific research surged in the mid-20th century with the discovery of the potent antitubercular activity of isonicotinic acid hydrazide (isoniazid). This discovery marked a significant milestone in the fight against tuberculosis and catalyzed extensive research into the synthesis and biological evaluation of other hydrazide derivatives.

Historically, research focused on modifying the structure of isoniazid to enhance its efficacy and overcome drug resistance. This led to a wealth of knowledge about the structure-activity relationships of hydrazide compounds. In recent years, the trajectory of hydrazide research has expanded considerably. Current studies are not only focused on antimicrobial applications but also explore their potential in other therapeutic areas. Advanced analytical techniques and computational modeling are now being employed to design and synthesize novel hydrazide derivatives with targeted biological activities and improved pharmacokinetic profiles. Furthermore, the unique reactivity of the hydrazide group continues to be exploited in the development of new synthetic methodologies and as building blocks for more complex heterocyclic systems.

Significance of 2-Acetylisonicotinohydrazide as a Model Compound in Academic Investigations

The primary significance of this compound in academic investigations stems from its role as a principal metabolite of the antituberculosis drug isoniazid. In this context, it serves as a crucial model compound for studying the metabolic pathways of isoniazid in biological systems. The acetylation of isoniazid to form this compound is a key detoxification step, and the rate of this metabolic process, which varies among individuals, has important implications for both the efficacy and toxicity of the parent drug.

Consequently, this compound is frequently used as a reference standard in analytical methods developed to quantify isoniazid and its metabolites in biological fluids. These studies are vital for pharmacokinetic and pharmacodynamic research, helping to understand how the drug is processed in the body and how this affects its therapeutic and adverse effects. Research into the enzymatic processes governing the formation of this compound has also provided insights into drug metabolism and the mechanisms of drug-induced toxicities. While it is a key focus in metabolic and toxicological studies of isoniazid, its use as a standalone model compound in broader chemical or biological research is not extensively documented.

Overview of Key Research Domains Explored for this compound

The research domains exploring this compound are predominantly centered around its identity as a major metabolite of isoniazid. The key areas of investigation include:

Pharmacokinetics and Drug Metabolism: A primary focus of research is to understand the rate and extent of isoniazid acetylation to this compound in different patient populations. These studies often involve the development of sensitive analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), to measure the concentrations of both the parent drug and its acetylated metabolite in plasma and urine.

Toxicology: The formation of this compound is part of a metabolic pathway that can lead to the production of toxic byproducts. Research in this area investigates the role of this metabolic route in isoniazid-induced hepatotoxicity and other adverse effects.

Drug Resistance: More recent studies have explored the role of bacterial enzymes in the acetylation of isoniazid as a potential mechanism of drug resistance in Mycobacterium tuberculosis. nih.govnih.govbiorxiv.org In these investigations, this compound is studied as the product of this resistance mechanism.

Analytical Chemistry: The need to accurately quantify this compound in biological samples has driven research in analytical chemistry to develop and validate robust and sensitive detection methods. This ensures reliable data for clinical and research purposes.

Below is a table summarizing the key physicochemical properties of this compound:

PropertyValue
Chemical Formula C₈H₉N₃O₂
Molecular Weight 179.18 g/mol
Synonyms N'-acetylisonicotinohydrazide, Acetylisoniazid
Appearance Solid
Solubility Soluble in water

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O2 B13079381 2-Acetylisonicotinohydrazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

2-acetylpyridine-4-carbohydrazide

InChI

InChI=1S/C8H9N3O2/c1-5(12)7-4-6(2-3-10-7)8(13)11-9/h2-4H,9H2,1H3,(H,11,13)

InChI Key

SIORQOOMTASMTL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CC(=C1)C(=O)NN

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Acetylisonicotinohydrazide and Its Analogues

Strategic Approaches to 2-Acetylisonicotinohydrazide Synthesis

The primary route to this compound involves the acetylation of isoniazid (B1672263) (isonicotinic acid hydrazide). The key challenge lies in achieving selective acetylation at the terminal nitrogen atom of the hydrazide functional group.

Chemo- and Regioselective Synthesis Techniques

The selective synthesis of this compound hinges on controlling the reactivity of the two nitrogen atoms in the hydrazide moiety. The terminal nitrogen is more nucleophilic and thus more susceptible to acylation under controlled conditions.

Enzymatic synthesis offers a powerful tool for achieving high chemo- and regioselectivity. The N-acetyltransferase (NAT) enzyme, for instance, specifically catalyzes the acetylation of the terminal nitrogen of isoniazid to form this compound. nih.govnih.govnih.gov This biological catalyst provides a highly selective route to the desired product, avoiding the potential for side reactions.

In conventional chemical synthesis, the reaction of isoniazid with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, can be controlled by careful manipulation of reaction conditions. By using a stoichiometric amount of the acetylating agent and maintaining a low temperature, the more nucleophilic terminal nitrogen can be selectively acetylated.

Novel Reaction Pathways and Catalytic Methods

The enzymatic acetylation of isoniazid by N-acetyltransferase represents a notable catalytic method for the synthesis of this compound. nih.govnih.gov This biocatalytic approach operates under mild conditions and exhibits exceptional selectivity. Studies on the metabolism of isoniazid have extensively documented this enzymatic transformation. nih.govwikipedia.org

Beyond enzymatic methods, research into catalytic N-acylation reactions continues to provide new avenues for the synthesis of hydrazide derivatives. While specific catalytic methods for the direct synthesis of this compound are not extensively reported in the literature outside of enzymatic catalysis, the principles of catalyzed acylation can be applied. For instance, the use of Lewis acid or base catalysts could potentially enhance the rate and selectivity of the acetylation of isoniazid.

Atom Economy and Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound and its analogues is an area of growing importance. The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes.

A key principle is the use of catalytic reagents over stoichiometric ones, as exemplified by the enzymatic synthesis using N-acetyltransferase. nih.gov This reduces waste as the catalyst can be used in small amounts and can be recycled.

Another principle is the use of safer solvents and reaction conditions. The synthesis of isonicotinohydrazide derivatives has been demonstrated using water as a solvent, facilitated by methods such as sonication or microwave irradiation. These techniques can lead to shorter reaction times and higher yields while avoiding the use of hazardous organic solvents. The use of natural catalysts, such as lemon juice, has also been explored for the synthesis of related Schiff bases.

The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is also a critical consideration. The direct acetylation of isoniazid to form this compound is an atom-economical reaction, as the majority of the atoms from the reactants are incorporated into the final product.

Derivatization and Scaffold Modification Strategies

The isonicotinohydrazide scaffold provides multiple sites for chemical modification, allowing for the generation of diverse analogues with potentially new properties.

Functionalization at the Acyl Hydrazone Moiety

The acyl hydrazone moiety of this compound is a key site for derivatization. The terminal nitrogen of the parent isoniazid can be readily condensed with various aldehydes and ketones to form a wide array of hydrazone derivatives. biorxiv.orgwikipedia.org This reaction is a versatile method for introducing a variety of substituents, which can significantly alter the molecule's properties.

For instance, the reaction of isoniazid with different substituted benzaldehydes in refluxing ethanol (B145695), often with a catalytic amount of acid, yields a series of (E)-N'-(substituted-benzylidene)isonicotinohydrazides. nih.gov Similarly, functionalization at the secondary nitrogen of the hydrazide is also possible, as seen in the synthesis of iproniazid, where an isopropyl group is attached to this nitrogen. wikipedia.org

The table below provides examples of reaction conditions for the synthesis of various isonicotinohydrazide derivatives, illustrating the functionalization at the acyl hydrazone moiety.

ReactantsCatalystSolventReaction ConditionsProduct Type
Isoniazid, Substituted AldehydeGlacial Acetic AcidEthanolReflux(E)-N'-(substituted-benzylidene)isonicotinohydrazide
Isoniazid, Acetophenone--FusionN'-[1-(phenyl)ethylidene]isonicotinohydrazide
Isoniazid, AldehydeLemon JuiceEthanolRoom TemperatureSchiff Base

Substituent Effects on Pyridine (B92270) Ring Reactivity

The pyridine ring of this compound is an electron-deficient aromatic system. The presence of the electron-withdrawing acetylhydrazide group at the 4-position further deactivates the ring towards electrophilic substitution. However, the reactivity of the pyridine ring can be modulated by the introduction of substituents.

Studies on substituted pyridinium (B92312) compounds have shown that the nature and position of substituents can significantly influence the ring's susceptibility to nucleophilic attack and ring-opening reactions. nih.gov For example, electron-donating groups on the pyridine ring would be expected to increase its electron density, potentially making it more reactive towards electrophiles and less susceptible to nucleophilic attack. Conversely, additional electron-withdrawing groups would further decrease the ring's reactivity towards electrophiles.

Synthesis of Precursors for Complex Architectures

The strategic design and synthesis of precursors are fundamental to the construction of more complex molecules derived from this compound. These precursors, often functionalized isonicotinohydrazide derivatives, serve as versatile building blocks for creating intricate molecular architectures with potential applications in various fields of chemical research. The methodologies employed for the synthesis of these precursors are diverse, with a significant focus on condensation reactions and the introduction of various pharmacophoric groups.

A prevalent and efficient method for the synthesis of isonicotinohydrazide precursors is the condensation reaction between isonicotinic acid hydrazide (isoniazid) and a variety of aldehydes, particularly aromatic and heteroaromatic aldehydes. ect-journal.kz This reaction typically proceeds by heating equimolar amounts of the hydrazide and the respective aldehyde in a suitable solvent, such as ethanol, to yield N-arylidene or N-alkylidene)hydrazones. ect-journal.kz These products are often crystalline solids and are obtained in good to excellent yields. ect-journal.kz The structure of these synthesized hydrazones can be readily confirmed using spectroscopic techniques like FTIR, ¹H NMR, and ¹³C NMR. researchgate.netscilit.com

Another key precursor, N'-(2-cyanoacetyl)isonicotinohydrazide, is synthesized by reacting isonicotinic hydrazide with 1-cyanoacetyl-3,5-dimethylpyrazole. nih.gov This reaction is typically carried out under reflux in dioxane, and upon cooling, the desired product precipitates as a pale-yellow solid. nih.gov This precursor is particularly notable for its potential as a multifunctional hybrid ligand capable of forming stable metal complexes. nih.gov

The synthesis of these precursors is a critical step in the development of new chemical entities. The functional groups introduced during the synthesis of these precursors, such as the cyano group in N'-(2-cyanoacetyl)isonicotinohydrazide or the various substituents on the aromatic rings of N-arylidene(alkylidene)hydrazones, pave the way for further molecular modifications and the construction of more elaborate structures.

Below are tables detailing the synthesis of representative precursors.

Table 1: Synthesis of N-Arylidene(alkylidene)hydrazones ect-journal.kz

Aldehyde ReactantSolventReaction Time (h)Yield (%)
Various Aromatic and Heteroaromatic AldehydesEthyl Alcohol3-563-98

This table summarizes the general conditions for the condensation reaction between isonicotinic acid hydrazide and a series of aldehydes as reported in the literature. ect-journal.kz

Table 2: Synthesis of N'-(2-cyanoacetyl)isonicotinohydrazide nih.gov

Reactant 1Reactant 2SolventReaction ConditionProduct Form
Isonicotinic hydrazide1-Cyanoacetyl-3,5-dimethylpyrazoleDioxaneReflux for 2 hPale-yellow precipitate

This table outlines the specific experimental conditions for the synthesis of N'-(2-cyanoacetyl)isonicotinohydrazide. nih.gov

Sophisticated Spectroscopic and Structural Elucidation of 2 Acetylisonicotinohydrazide

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of 2-Acetylisonicotinohydrazide.

The presence of the N-H group in the hydrazone linkage gives rise to stretching vibrations typically observed in the 3100-3300 cm⁻¹ region. The carbonyl (C=O) groups of the amide and the acetyl moieties are expected to produce strong absorption bands. The amide I band (primarily C=O stretch) is typically found around 1640-1680 cm⁻¹. For related N-acylhydrazone structures, this peak has been reported near 1650 cm⁻¹. mdpi.com The acetyl C=O stretch would likely appear at a slightly higher frequency. The C=N stretching vibration of the imine group in the hydrazone is expected in the 1615–1625 cm⁻¹ range. mdpi.commdpi.com

The pyridine (B92270) ring exhibits characteristic vibrations, including C-H stretching modes above 3000 cm⁻¹ and ring stretching vibrations typically found in the 1400-1600 cm⁻¹ region. researchgate.net For the related compound isonicotinamide, these ring stretching bands are observed at 1595 cm⁻¹. researchgate.net The C-N stretching of the amide is anticipated around 1390 cm⁻¹. researchgate.net

Analysis of these vibrational frequencies can also provide insight into intermolecular interactions, such as hydrogen bonding, which can cause shifts in the positions and broadening of the N-H and C=O absorption bands.

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide/Hydrazone N-H stretch 3100 - 3300
Pyridine Ring C-H stretch ~3050
Acetyl Group C-H stretch 2900 - 3000
Amide C=O stretch (Amide I) 1640 - 1680
Hydrazone C=N stretch 1615 - 1625
Pyridine Ring C=C, C=N stretch 1400 - 1600

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. While specific experimental Raman data for this compound is not widely published, the expected spectrum can be inferred. Raman is particularly sensitive to non-polar bonds and symmetric vibrations.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution and the solid state.

One-dimensional ¹H and ¹³C NMR provide initial information on the number and type of hydrogen and carbon atoms in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the methyl protons of the acetyl group, the N-H proton, and the aromatic protons of the pyridine ring. The ¹³C NMR spectrum would show resonances for the methyl carbon, the two carbonyl carbons, the imine carbon, and the carbons of the pyridine ring. mdpi.comyoutube.com Due to restricted rotation around the C-N and N-N bonds, N-acylhydrazones often exist as a mixture of E/Z geometric isomers and syn/anti conformers in solution, which can lead to the observation of multiple sets of signals in the NMR spectra. mdpi.com

To unambiguously assign these signals and elucidate the three-dimensional structure, multi-dimensional NMR techniques are essential.

Heteronuclear Multiple Bond Correlation (HMBC): This 2D experiment reveals long-range (typically 2-4 bond) correlations between protons and carbons. libretexts.orgcolumbia.edulibretexts.orgyoutube.com For this compound, HMBC would be crucial for connecting the different fragments of the molecule. For example, a correlation would be expected between the methyl protons and the acetyl carbonyl carbon, as well as the imine carbon (a three-bond correlation). Correlations between the pyridine protons and the amide carbonyl carbon would confirm the connectivity of the isonicotinoyl moiety. libretexts.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. huji.ac.ilyoutube.com NOESY is invaluable for determining stereochemistry and conformation. For example, in the E isomer, a NOE would be expected between the imine proton and the ortho-protons of the pyridine ring. Observing key NOE correlations can help determine the predominant geometric isomer (E/Z) and the conformation around the amide bond. huji.ac.il

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC/NOESY Correlations for this compound (Major E-isomer)

Atom Predicted ¹H (ppm) Predicted ¹³C (ppm) Key HMBC Correlations (H → C) Key NOESY Correlations (H ↔ H)
Pyridine H-2,6 ~8.7 ~150 C-4, C=O (Amide) Pyridine H-3,5
Pyridine H-3,5 ~7.8 ~121 C-2,6, C-4 Pyridine H-2,6
Pyridine C-4 - ~140 - -
Amide C=O - ~164 - -
Amide N-H ~11.5 - C=O (Amide), C=N Pyridine H-2,6
Imine C=N - ~148 - -
Acetyl CH₃ ~2.2 ~21 C=O (Acetyl), C=N N-H

Solid-State NMR (ssNMR) provides structural information on materials in their solid form, which can differ significantly from the solution state. It is particularly useful for studying polymorphism (the existence of multiple crystalline forms) and characterizing amorphous solid dispersions. auremn.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of solids. rsc.org

For this compound, ¹³C CP/MAS ssNMR could be used to:

Identify Polymorphs: Different crystal packing arrangements in polymorphs lead to distinct chemical environments for the carbon atoms, resulting in different chemical shifts in the ssNMR spectrum. This allows for the identification and quantification of different polymorphic forms.

Characterize Tautomers: Hydrazones can exist in an azo-hydrazone tautomeric equilibrium. While the hydrazone form is common, ssNMR can definitively identify the predominant tautomer in the solid state by examining the chemical shifts of the carbons involved in the tautomerism. rsc.org

Analyze Amorphous Dispersions: When formulated as an amorphous solid dispersion with a polymer, ssNMR can probe the molecular-level interactions between the drug and the polymer, providing insights into the physical stability of the formulation.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation analysis. nih.gov

Upon electron impact ionization (EI), this compound (Molecular Weight: 179.18 g/mol ) would form a molecular ion (M⁺˙) at m/z = 179. The fragmentation of this ion is dictated by the weakest bonds and the stability of the resulting fragments. chemguide.co.uklibretexts.org Key fragmentation pathways would include:

α-Cleavage: Cleavage of the N-N bond is a common pathway for hydrazones, which could lead to an isonicotinoyl cation at m/z = 106.

Loss of Acetyl Group: Cleavage of the bond between the acetyl group and the hydrazone nitrogen could result in the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO˙, 43 Da), leading to fragments at m/z = 137 or m/z = 136.

Pyridine Ring Fragmentation: A primary fragment is often the pyridinium (B92312) cation itself or related fragments. The cleavage of the amide C-N bond can yield the isonicotinoyl cation (C₆H₄NO⁺) at m/z = 106. Further fragmentation of this ion could lead to the loss of CO to give the pyridyl cation at m/z = 78. researchgate.net

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Formula
179 Molecular Ion [M]⁺˙ [C₈H₉N₃O₂]⁺˙
137 [M - CH₂CO]⁺˙ [C₆H₇N₃O]⁺˙
106 [Pyridine-C=O]⁺ [C₆H₄NO]⁺
78 [Pyridine]⁺ [C₅H₄N]⁺

Table of Mentioned Compounds

Compound Name
This compound
Isonicotinamide
N-acylhydrazone
Dihydrazone
Pyridine

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule with a high degree of accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental composition of a compound. In the analysis of this compound, HRMS would yield a high-resolution mass spectrum from which the monoisotopic mass of the protonated molecule, [M+H]⁺, can be determined.

From this exact mass, the elemental formula can be confidently deduced. For instance, the theoretical exact mass of the protonated form of this compound (C₈H₁₀N₃O₂) is calculated to be 180.0773. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would confirm the elemental composition of the molecule. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas (isobars).

Table 1: Theoretical HRMS Data for this compound

Ion SpeciesElemental CompositionTheoretical Exact Mass (m/z)
[M+H]⁺C₈H₁₀N₃O₂180.0773
[M+Na]⁺C₈H₉N₃O₂Na202.0592

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways and Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. youtube.com In a typical MS/MS experiment, the parent ion of this compound, selected by the first mass spectrometer, would be subjected to collision-induced dissociation (CID). This process would induce fragmentation at the weakest bonds, providing a unique fragmentation pattern that acts as a structural fingerprint.

The analysis of the fragment ions allows for the reconstruction of the molecule's connectivity. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the amide bond, the loss of the acetyl group, and fragmentation of the pyridine ring. By piecing together this fragmentation data, the structural arrangement of the atoms within the molecule can be confirmed.

Table 2: Plausible MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral LossFragment m/z (calculated)
180.0773[C₆H₆N₃O]⁺C₂H₄O136.0511
180.0773[C₅H₅N₂O]⁺C₃H₅NO121.0402
180.0773[C₆H₇N₂]⁺C₂H₃O₂107.0609

X-ray Crystallography for Crystalline State Analysis

Single Crystal X-ray Diffraction for Absolute Structure and Stereochemistry

Single Crystal X-ray Diffraction (SCXRD) involves irradiating a single, well-ordered crystal of this compound with an X-ray beam. carleton.edu The resulting diffraction pattern is used to generate an electron density map, from which the positions of individual atoms can be determined with high precision. youtube.com This technique would provide the absolute structure of the molecule, including the planarity of the pyridine ring and the conformation of the hydrazide and acetyl groups. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.net

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Purity

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. omicsonline.org A PXRD pattern is a fingerprint of the crystalline solid, with each crystalline phase exhibiting a unique diffraction pattern. americanpharmaceuticalreview.com For this compound, PXRD would be used to identify the specific crystalline form (polymorph) present. It is also a powerful tool for assessing the purity of a bulk sample, as the presence of any crystalline impurities would result in additional peaks in the diffraction pattern. researchgate.net

Electronic and Photoelectron Spectroscopies

Electronic spectroscopy probes the electronic structure of molecules by examining the transitions between different electronic energy levels. uobabylon.edu.iq

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. The absorption of light corresponds to the promotion of electrons from a lower energy molecular orbital to a higher energy one. scienceready.com.au The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would show absorption bands corresponding to π → π* and n → π* electronic transitions. youtube.com The pyridine ring and the carbonyl groups are the primary chromophores in the molecule. The position (λmax) and intensity (molar absorptivity) of these absorption bands provide valuable information about the conjugated system and the electronic environment within the molecule. masterorganicchemistry.com

Vacuum Ultraviolet (VUV) Spectroscopy for High-Energy Electronic Structure Analysis

Vacuum Ultraviolet (VUV) spectroscopy is a powerful analytical technique that utilizes photons in the high-energy, short-wavelength region of the electromagnetic spectrum, typically between 120 and 240 nm. acs.org This energy range is sufficient to induce electronic transitions from core bonding orbitals (σ and π) to antibonding orbitals (σ* and π*), providing detailed insights into the fundamental electronic structure of a molecule. nih.gov Nearly all chemical compounds, with the exception of noble gases and hydrogen, absorb in this region, making VUV spectroscopy a nearly universal detection method. The analysis must be conducted in a vacuum because components of air, such as oxygen and nitrogen, strongly absorb VUV radiation.

For a molecule such as this compound, the VUV spectrum is expected to be rich with features corresponding to its distinct functional groups. The electronic structure is a composite of the aromatic pyridine ring and the acetylhydrazide side chain.

Pyridine Ring Transitions: The aromatic system of the pyridine ring gives rise to intense π → π* transitions. Studies on pyridine and its derivatives show strong absorption bands in the VUV region. nih.gov These transitions involve the excitation of electrons from the delocalized π orbitals of the ring to corresponding antibonding π* orbitals.

Amide and Acetyl Group Transitions: The acetylhydrazide moiety contains amide-like functionalities and carbonyl groups, which also exhibit characteristic high-energy transitions. Simple amides are known to have strong absorption bands in the VUV region, corresponding to n → σ* and π → π* transitions associated with the carbonyl and nitrogen lone pair electrons. acs.orgacs.org

Table 1: Expected High-Energy Electronic Transitions for this compound in VUV Spectroscopy

Functional Moiety Type of Transition Expected Wavelength Region (nm) Orbital Origin
Pyridine Ring π → π* < 200 Aromatic π system
Amide Group (C=O) n → σ* ~190 - 220 Oxygen lone pair
Amide Group (C=O) π → π* < 190 Carbonyl π bond
Acetyl Group (C=O) π → π* < 190 Carbonyl π bond
Sigma Bonds (C-C, C-N, N-N, C-H) σ → σ* < 180 Core sigma bonding orbitals

X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Information

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS analysis provides a detailed map of the chemical environments of its constituent carbon, nitrogen, and oxygen atoms. The binding energy of a core electron is sensitive to the local chemical environment, including the oxidation state, the type of neighboring atoms, and the nature of the chemical bonds.

Carbon (C 1s) Spectrum: The C 1s spectrum of this compound is expected to be complex and can be deconvoluted into several peaks corresponding to the inequivalent carbon atoms. The aromatic carbons of the pyridine ring will have distinct binding energies from the carbonyl carbons (C=O) of the amide and acetyl groups, which are in a higher oxidation state and thus appear at higher binding energies. The methyl carbon (C-H) of the acetyl group will appear at the lowest binding energy within the C 1s envelope.

Nitrogen (N 1s) Spectrum: The N 1s spectrum is particularly informative. The nitrogen atom in the pyridine ring (pyridinic-N) is chemically distinct from the two nitrogen atoms in the hydrazide linker (-NH-NH-). The pyridinic nitrogen typically appears at a lower binding energy compared to amide or amine nitrogens. researchgate.net The two hydrazide nitrogens may themselves be distinguishable, depending on their local electronic environment and hydrogen bonding.

Oxygen (O 1s) Spectrum: The two oxygen atoms are both part of carbonyl groups (C=O), one in the amide linkage and one in the terminal acetyl group. While they are in similar functional groups, their precise electronic environments are different, which could lead to two closely spaced or a single broadened peak in the O 1s spectrum. The oxygen in the amide group is influenced by the adjacent N-H group, distinguishing it from the acetyl oxygen adjacent to a methyl group.

The precise binding energies can be influenced by surface charging effects, which are typically corrected by referencing the adventitious carbon C 1s peak to 284.8 eV.

Table 2: Predicted Core-Level Binding Energies for this compound from XPS

Element Core Level Functional Group / Chemical Environment Expected Binding Energy (eV)
Carbon C 1s C-C / C-H (Pyridine Ring, CH₃) ~284.8 - 285.5
C-N (Pyridine Ring, Hydrazide) ~285.8 - 286.5
C=O (Amide, Acetyl) ~287.5 - 288.5
Nitrogen N 1s Pyridinic N ~398.7 - 399.5
Hydrazide/Amide (-NH-NH-) ~399.6 - 400.5 researchgate.net
Oxygen O 1s C=O (Amide, Acetyl) ~531.0 - 532.5

Table 3: List of Compounds Mentioned

Compound Name
This compound
Pyridine
Hydrogen
Oxygen

Computational and Theoretical Investigations of 2 Acetylisonicotinohydrazide

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens through which the intrinsic properties of 2-acetylisonicotinohydrazide can be understood at the molecular level. These computational methods allow for the prediction and analysis of various characteristics, from its electronic structure to its spectroscopic signatures.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. scispace.comwikipedia.org This approach is favored for its balance of computational cost and accuracy, making it well-suited for a molecule of this size. nih.gov DFT calculations can elucidate the fundamental electronic properties of this compound, which in turn govern its reactivity and spectroscopic behavior. scispace.comnih.gov

Electronic Structure: DFT methods are employed to determine the ground-state electronic structure, providing insights into the distribution of electrons within the molecule. scispace.comwikipedia.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests a higher propensity for electronic transitions, which can influence the molecule's chemical behavior. researchgate.net

Spectroscopic Properties: DFT calculations are also highly effective in predicting various spectroscopic properties. als-journal.com For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra in the ultraviolet-visible (UV-Vis) range, providing information about the electronic transitions occurring within the molecule. researchgate.netscirp.org The calculation of nuclear magnetic resonance (NMR) chemical shifts is another application where DFT proves valuable. als-journal.com

Parameter Predicted Value Significance
HOMO Energy Indicates electron-donating ability
LUMO Energy Indicates electron-accepting ability
HOMO-LUMO Gap Relates to chemical reactivity and stability
Dipole Moment Measures the overall polarity of the molecule
Ionization Potential Energy required to remove an electron
Electron Affinity Energy released upon gaining an electron

Analysis of Molecular Orbitals and Electron Density Distribution

Molecular Orbitals: MO theory describes how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. libretexts.org The analysis of these orbitals, particularly the frontier molecular orbitals (HOMO and LUMO), reveals key insights into the molecule's electronic behavior. lasalle.eduncl.ac.uklibretexts.org The spatial distribution and energy levels of the MOs dictate how the molecule will interact with other chemical species. huntresearchgroup.org.uk

Electron Density Distribution: The electron density is a fundamental property that determines the physical and chemical characteristics of a molecule. nih.govwikipedia.org Regions of high electron density are typically found around atoms and along chemical bonds. wikipedia.org The analysis of the electron density distribution and its Laplacian can reveal the nature of chemical bonds (covalent, polar covalent) and identify regions of charge concentration and depletion. utwente.nlchemtools.org This information is crucial for understanding intermolecular interactions and the molecule's reactivity profile. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a computational microscope to observe the time-dependent behavior of this compound, providing insights into its flexibility and interactions with its environment. nih.govnih.gov

Conformational Landscapes and Dynamic Behavior in Solution

The biological and chemical activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. MD simulations can explore the conformational landscape of this compound in different solvent environments. libretexts.orgnih.gov

By simulating the motion of the molecule over time, it is possible to identify the most stable conformations and the energy barriers between them. beilstein-journals.orglibretexts.org This is particularly important for a molecule like this compound, which possesses several rotatable bonds. The simulations can reveal how the molecule flexes, twists, and folds in solution, which can have significant implications for its ability to interact with biological targets or other molecules. The analysis of dihedral angles and root-mean-square deviations (RMSD) over the course of a simulation provides quantitative measures of conformational changes. mdpi.comcopernicus.org

Intermolecular Interactions with Solvents and Other Molecules

The behavior of this compound in a real-world setting is heavily influenced by its interactions with surrounding molecules, particularly the solvent. libretexts.orglibretexts.org MD simulations are an excellent tool for studying these intermolecular forces in detail. peerj.com

Simulations can model the explicit interactions between this compound and solvent molecules (e.g., water), revealing details about hydrogen bonding, van der Waals forces, and electrostatic interactions. uni-muenchen.demdpi.com This provides a molecular-level understanding of its solubility and how the solvent structure is perturbed by the presence of the solute. mdpi.com Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, which is fundamental to understanding its potential mechanisms of action in a biological or chemical system.

Prediction of Self-Assembly Mechanisms

Computational modeling serves as a powerful tool to predict and understand the self-assembly mechanisms of molecules like this compound. Through techniques such as molecular dynamics (MD) simulations, researchers can observe the spontaneous organization of these molecules into larger, ordered structures. uic.edusemanticscholar.orgrsc.org These simulations provide insights into the non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, that drive the self-assembly process at a molecular level.

Theoretical models can elucidate the thermodynamic and kinetic factors governing the formation of supramolecular structures. semanticscholar.orgmdpi.com By calculating the free energy landscapes, scientists can predict the most stable arrangements of the molecules and the pathways to reach these states. semanticscholar.org For instance, simulations can reveal how the acetyl and isonicotinoyl groups of this compound participate in forming specific hydrogen bond networks, which are crucial for the stability of the resulting assemblies.

The integration of experimental data with computational approaches offers a comprehensive understanding of self-assembly. uic.edu For example, computational models can help interpret experimental observations from techniques like X-ray crystallography and spectroscopy by providing a dynamic, atomistic view of the self-assembled structures. mdpi.com This synergy accelerates the rational design of new materials with desired hierarchical organization and functional properties. uic.edunih.gov

Recent advancements in multiscale modeling, which combine atomistic and coarse-grained simulations, allow for the investigation of self-assembly across different length and time scales. chemrxiv.org This approach is particularly useful for studying the formation of large, complex hierarchical structures from individual this compound molecules, providing insights from initial dimerization to the growth of macroscopic assemblies. chemrxiv.org

Structure-Activity Relationship (SAR) Modeling (Computational)

Computational structure-activity relationship (SAR) modeling is a critical component in understanding how the chemical structure of a compound like this compound influences its biological activity. These in silico methods are instrumental in drug discovery and development. mdpi.come-nps.or.kr

Quantitative Structure-Activity Relationships (QSAR) for Mechanistic Predictions

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govecetoc.org For derivatives of isoniazid (B1672263), including this compound, QSAR models are developed to predict their efficacy and to understand the underlying mechanisms of action. ipl.ptmdpi.com

These models utilize molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. ipl.pt By analyzing these descriptors, QSAR can identify key structural features that are either beneficial or detrimental to the desired biological activity. ecetoc.orgmdpi.com For example, a QSAR study on isoniazid derivatives might reveal that specific substitutions on the pyridine (B92270) ring or modifications to the hydrazide moiety enhance its antimycobacterial potency. ipl.pt

Mechanistic QSAR goes beyond simple correlation by aiming to provide insights into the molecular interactions between the compound and its biological target. ecetoc.org By carefully selecting descriptors that represent electronic, steric, and hydrophobic properties, researchers can infer how these factors influence the binding affinity and inhibitory action of the compound. nih.gov The development of robust and predictive QSAR models relies on high-quality biological data and rigorous statistical validation to avoid chance correlations. mdpi.comnih.gov

Examples of Descriptor Classes in QSAR Studies
Descriptor ClassExamplesInformation Provided
ElectronicHOMO/LUMO energies, Atomic chargesReactivity, electrostatic interactions
StericMolecular volume, Surface areaSize and shape constraints for binding
HydrophobicLogP, Polar surface areaMembrane permeability, hydrophobic interactions
TopologicalConnectivity indices, Wiener indexMolecular branching and shape

Ligand-based and Structure-based Virtual Screening Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. ebi.ac.uknih.gov This process can be broadly categorized into ligand-based and structure-based approaches. mdpi.comnih.gov

Ligand-based virtual screening (LBVS) is employed when the three-dimensional structure of the target is unknown, but a set of active molecules has been identified. ebi.ac.ukbohrium.com This method relies on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as pharmacophore modeling and 2D/3D similarity searching are used to screen databases for compounds that share key structural features with known active ligands. ebi.ac.ukmdpi.com

Structure-based virtual screening (SBVS) , on the other hand, requires the 3D structure of the biological target, which can be obtained through experimental methods like X-ray crystallography or cryo-electron microscopy, or through computational modeling. nih.govbohrium.com Molecular docking is the most common SBVS technique, where candidate molecules are computationally placed into the binding site of the target protein to predict their binding affinity and orientation. nih.govnih.gov This approach allows for the identification of novel scaffolds that may not be structurally similar to known inhibitors but can still effectively bind to the target. nih.gov For a compound like this compound, SBVS could be used to screen for derivatives with improved binding to its target enzyme, such as InhA in Mycobacterium tuberculosis. rasayanjournal.co.in

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions at the molecular level. scielo.brnih.gov By employing quantum mechanics (QM) methods, such as Density Functional Theory (DFT), researchers can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. mdpi.commdpi.com This allows for a deep understanding of the reaction pathways, activation energies, and the factors that control selectivity. scielo.brnih.gov

For a molecule like this compound, computational methods can be used to study its synthesis, degradation, and metabolic activation. For instance, DFT calculations can model the condensation reaction between isonicotinic hydrazide and an acetylating agent, providing insights into the most favorable reaction conditions. nih.gov Similarly, the mechanism of action of isoniazid, a related compound, involves its activation by the catalase-peroxidase enzyme KatG. rasayanjournal.co.in Computational studies can model this enzymatic reaction, clarifying the role of the enzyme and the nature of the reactive species formed, which then inhibits other essential enzymes in the bacterium. rasayanjournal.co.in

Computational analysis of reaction mechanisms can also predict the reactivity of different parts of a molecule. For example, by calculating atomic charges and frontier molecular orbitals (HOMO and LUMO), one can identify the nucleophilic and electrophilic sites in this compound, predicting how it might interact with other molecules or biological targets. mdpi.comnih.gov These theoretical insights are invaluable for designing new derivatives with enhanced stability or specific reactivity. scielo.br

Development of Computational Tools for Hydrazide-Based Systems

The unique chemical properties of the hydrazide moiety have spurred the development of specialized computational tools and methodologies to study these systems. mdpi.com These tools are designed to accurately model the electronic structure, reactivity, and biological interactions of hydrazide-containing compounds like this compound. orgchemres.orgnih.gov

One area of development is the creation of specific force fields for molecular mechanics simulations of hydrazide derivatives. Standard force fields may not always accurately represent the conformational preferences and intermolecular interactions of the hydrazide group. upc.edu Custom parameterization, often guided by high-level QM calculations, leads to more reliable simulations of these molecules in different environments, such as in solution or bound to a protein. upc.edu

Coordination Chemistry of 2 Acetylisonicotinohydrazide

Ligand Properties and Coordination Modes

2-Acetylisonicotinohydrazide and its derivatives, such as the Schiff bases formed by condensation reactions, are known for their ability to form stable chelate rings with metal ions. This chelating ability is central to their coordination chemistry.

Denticity refers to the number of donor atoms in a single ligand that bind to a central metal ion. libretexts.org Ligands can be classified as monodentate (one donor atom), bidentate (two donor atoms), or polydentate (more than two donor atoms). libretexts.org Bidentate and polydentate ligands are also known as chelating ligands because they bind to the metal ion like a claw, forming a stable ring structure. libretexts.org

The hydrazide group (-C(O)NHNH₂) in this compound is a key component of its chelating ability. In its neutral form, the ligand typically acts as a bidentate or tridentate ligand. Coordination often occurs through the carbonyl oxygen and the terminal amino nitrogen of the hydrazide moiety. However, the ligand can undergo keto-enol tautomerism, where a proton migrates from the nitrogen to the carbonyl oxygen, creating a C=N-N=C(OH)- structure. In its deprotonated, enolic form, the ligand coordinates through the enolic oxygen and the azomethine nitrogen atom. This mode of coordination is common in the formation of complexes with Schiff bases derived from hydrazides. nih.gov For instance, related hydrazone ligands have been shown to coordinate to metal ions through the azomethine nitrogen and the enolic oxygen. researchgate.net

The pyridine (B92270) ring is an integral part of the ligand's structure and plays a crucial role in its coordination behavior. The nitrogen atom within the pyridine ring possesses a lone pair of electrons and acts as a third donor site. researchgate.netnih.gov When the pyridine nitrogen participates in coordination along with the two donor sites from the hydrazide or hydrazone moiety, the ligand functions as a tridentate chelating agent. researchgate.net This three-point attachment leads to the formation of two stable five- or six-membered chelate rings, an effect that significantly enhances the thermodynamic stability of the resulting metal complexes. researchgate.net Studies on analogous ligands, like isonicotinic acid (2-hydroxybenzylidene)hydrazide, confirm their behavior as tridentate ligands, coordinating through the pyridine nitrogen, azomethine nitrogen, and phenolic oxygen. nih.gov

The existence of coordination compounds with identical chemical formulas but different atomic arrangements is known as isomerism. kuvempu.ac.inlibretexts.org This phenomenon is a key aspect of coordination chemistry. kuvempu.ac.in Structural isomers have different bonding connections, while stereoisomers have the same bonds but different spatial arrangements. libretexts.orggusc.lv

This compound exhibits properties that can lead to specific types of isomerism. Its ability to coordinate in either its keto or enol form is a form of ambidentate behavior. An ambidentate ligand can bind to a metal center through two different atoms. libretexts.orguomustansiriyah.edu.iq In this case, the keto form coordinates via the carbonyl oxygen, while the enol form coordinates via the enolic oxygen. This can result in linkage isomerism, a type of structural isomerism where the specific donor atom used by the ligand differs between isomers. gusc.lvuomustansiriyah.edu.iq

Furthermore, the geometry of the complexes formed can lead to stereoisomerism. For example, in an octahedral complex of the type [MA₃B₃], where 'A' and 'B' are different ligands, two geometric isomers are possible: facial (fac), where the three identical ligands occupy one face of the octahedron, and meridional (mer), where they occupy a plane that bisects the molecule. 196.2.1 Similarly, square planar and octahedral complexes can exhibit cis and trans isomerism, where ligands are positioned either adjacent (90° apart) or opposite (180° apart) to each other, respectively. gusc.lv196.2.1

Synthesis of Metal Complexes of this compound

The synthesis of metal complexes with this compound and its derivatives generally involves the reaction of the ligand with a suitable metal salt in a solvent. The specific conditions, such as solvent, temperature, and molar ratio, dictate the final product.

Transition metals, with their partially filled d-orbitals, readily form coordination complexes with a variety of ligands. This compound and its Schiff base derivatives react with a range of transition metal ions, including Cu(II), Ni(II), Co(II), Mn(II), and Fe(III), to form stable complexes. nih.gov

The synthesis typically involves mixing a solution of the ligand (often in ethanol (B145695) or methanol) with a solution of the metal salt (e.g., chloride, nitrate (B79036), or acetate) in a 1:1 or 2:1 ligand-to-metal molar ratio. nih.govnih.gov The reaction mixture may be refluxed to ensure completion. nih.gov The resulting complexes precipitate from the solution and can be isolated by filtration.

The geometry of the resulting complexes depends on the metal ion and the stoichiometry. For instance, with a related Schiff base ligand, Co(II), Ni(II), and Mn(II) were found to form 1:2 (metal:ligand) complexes with octahedral geometries, while Cu(II) formed a 1:1 complex with a square planar geometry. nih.gov

Table 1: Examples of Transition Metal Complex Geometries with Related Hydrazone Ligands

Metal Ion M:L Ratio Typical Geometry
Co(II) 1:2 Octahedral
Ni(II) 1:2 Octahedral
Mn(II) 1:2 Octahedral
Cu(II) 1:1 Square Planar
Fe(III) 1:2 Octahedral

Data compiled from studies on isonicotinic acid (2-hydroxybenzylidene)hydrazide. nih.gov

While less common than with transition metals, this compound can also form complexes with main group elements, lanthanides, and actinides.

Main Group Elements: The synthesis of complexes with main group elements can be achieved by reacting the ligand with metal salts like tin halides or lead acetate. The coordination chemistry often involves the formation of complexes where the metal achieves a stable, hypervalent state. nih.gov

Lanthanides: Lanthanide(III) ions are hard acids and preferentially bind to oxygen and nitrogen donor atoms. The synthesis of lanthanide complexes with hydrazone ligands similar to this compound has been reported. niscpr.res.indntb.gov.ua These are typically prepared by reacting the ligand with lanthanide(III) nitrate or chloride salts in a suitable solvent like methanol (B129727) or ethanol. niscpr.res.inmdpi.com The resulting complexes often have high coordination numbers, typically 8 or 9. niscpr.res.inajol.info For example, complexes of the types [Ln(L)₂Cl₃] and [Ln(L-H)₃] (where L is a neutral tridentate hydrazone ligand and L-H is its deprotonated form) have been synthesized with lanthanides such as La, Pr, Nd, and Eu. niscpr.res.in

Actinides: The coordination chemistry of actinides is of interest for understanding their behavior and for applications in nuclear chemistry. Uranyl(VI) (UO₂²⁺), a common actinyl ion, forms stable complexes with hydrazone ligands. A complex of UO₂²⁺ with a related Schiff base was found to be heptacoordinate. nih.gov The synthesis of actinide complexes, such as those with uranium and thorium, can be achieved through salt metathesis reactions, often starting from an actinide chloride precursor and the ligand. nih.govnih.govresearchgate.netosti.gov The resulting complexes can feature various coordination numbers and geometries, often with the actinide in a high oxidation state. nih.govnih.gov

Formation of Polynuclear and Polymeric Coordination Compounds

This compound is an effective ligand for the synthesis of polynuclear and polymeric coordination compounds due to its multiple donor sites. The presence of the hydrazide moiety, the acetyl group, and the pyridine ring nitrogen allows it to act as a bridge between two or more metal centers. This bridging capability leads to the formation of extended one-, two-, or three-dimensional networks.

In many instances, the hydrazide ligand can deprotonate, and the resulting enolate form can chelate to one metal ion through the carbonyl oxygen and the azomethine nitrogen, while the pyridine nitrogen coordinates to an adjacent metal center. This N,O-chelation combined with pyridine-N bridging is a common motif that gives rise to polymeric chains.

Another possibility involves the bridging of two metal ions by the hydrazide group itself, where the two nitrogen atoms and the oxygen atom can all participate in coordination, leading to more complex polynuclear structures. The specific nature of the resulting polynuclear or polymeric structure is influenced by several factors, including the choice of the metal ion, the reaction conditions (such as solvent and temperature), and the presence of counter-anions which may also participate in the coordination sphere or in linking the chains through hydrogen bonding. For instance, studies on similar hydrazide-based ligands have shown the formation of polymeric structures where metal atoms are bridged by chloride ions in addition to the organic ligand, resulting in distorted octahedral geometries. mdpi.com

Spectroscopic and Magnetic Characterization of Metal Complexes

Electronic Spectroscopy and Ligand Field Theory Analysis

Electronic spectroscopy, primarily UV-Visible spectroscopy, is a crucial tool for probing the electronic structure of metal complexes with this compound. The spectra provide information about the d-orbital splitting in the metal center upon coordination, allowing for the determination of the coordination geometry.

In the case of transition metal complexes, the d-d electronic transitions are of particular interest. The position and intensity of these absorption bands are indicative of the ligand field strength and the geometry of the complex. For example, octahedral Ni(II) complexes typically exhibit three spin-allowed d-d transitions, whereas tetrahedral complexes show different spectral features. On the basis of electronic spectral and magnetic moment data, an octahedral geometry is often suggested for Mn(II), Co(II), and Ni(II) complexes. nih.gov

Ligand Field Theory (LFT) is applied to analyze these spectral data quantitatively. From the energies of the d-d transitions, ligand field parameters such as the crystal field splitting energy (Δo for octahedral complexes or Δt for tetrahedral complexes) and the Racah interelectronic repulsion parameter (B) can be calculated. These parameters provide insights into the nature of the metal-ligand bond. For instance, a reduction in the value of B in the complex compared to the free ion (the nephelauxetic effect) suggests a degree of covalency in the metal-ligand bond.

Table 1: Illustrative Electronic Spectral Data and Ligand Field Parameters for a Hypothetical Octahedral Ni(II) Complex of this compound

TransitionWavenumber (cm⁻¹)AssignmentCalculated Parameter
ν₁~10,500³A₂g → ³T₂g(F)Δo = 10,500 cm⁻¹
ν₂~17,000³A₂g → ³T₁g(F)B ≈ 780 cm⁻¹
ν₃~28,000³A₂g → ³T₁g(P)-

Note: This table is illustrative. Actual values depend on the specific complex.

Vibrational Spectroscopy for Metal-Ligand Bond Identification

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is instrumental in determining the coordination mode of the this compound ligand. By comparing the IR spectrum of the free ligand with those of its metal complexes, shifts in the characteristic vibrational frequencies of the functional groups can be identified.

Key vibrational bands include:

ν(N-H): The stretching vibration of the N-H group, typically found around 3200 cm⁻¹, often shifts upon coordination.

ν(C=O) (Amide I): The carbonyl stretching vibration, appearing around 1680-1700 cm⁻¹, is particularly sensitive to coordination. A shift to lower frequency (a negative shift) is indicative of the coordination of the carbonyl oxygen atom to the metal center.

ν(C=N) and δ(N-H) (Amide II): These bands in the 1500-1600 cm⁻¹ region can also shift upon complexation, providing further evidence of coordination through the hydrazide moiety.

Pyridine ring vibrations: Vibrations associated with the pyridine ring, observed in the 1400-1600 cm⁻¹ range, may shift upon coordination of the pyridine nitrogen.

New bands: The formation of new, low-frequency bands (typically below 600 cm⁻¹) can be assigned to the stretching vibrations of the newly formed metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) bonds.

The IR spectrum of a related ligand, N'-(2-cyanoacetyl)isonicotinohydrazide, showed characteristic bands for ν(N¹H) and ν(N²H) at 3202 cm⁻¹ and 3138 cm⁻¹, respectively, and two ν(C=O) bands at 1710 and 1645 cm⁻¹. nih.gov Such data is crucial for comparison when analyzing the spectra of the resulting metal complexes.

Table 2: Typical IR Spectral Data (cm⁻¹) for this compound and its Metal Complexes

Functional GroupFree Ligand (Approx. cm⁻¹)Metal Complex (Approx. cm⁻¹)Interpretation of Shift
ν(N-H)3200ShiftedInvolvement of hydrazide N in coordination
ν(C=O)16901650Coordination via carbonyl oxygen
Pyridine Ring15901605Coordination via pyridine nitrogen
ν(M-O)-450Formation of metal-oxygen bond
ν(M-N)-520Formation of metal-nitrogen bond

Magnetic Susceptibility Measurements for Electronic Spin States

Magnetic susceptibility measurements provide valuable information about the number of unpaired electrons in the metal center of a complex, which in turn helps to determine its electronic spin state (high-spin or low-spin) and coordination geometry. Paramagnetic substances, which contain unpaired electrons, are attracted to magnetic fields, while diamagnetic substances, with all electrons paired, are weakly repelled. libretexts.org

The effective magnetic moment (μ_eff) is calculated from the measured magnetic susceptibility and is related to the number of unpaired electrons (n) by the spin-only formula:

μ_eff = √[n(n+2)] Bohr Magnetons (BM)

For a given d-electron configuration, the number of unpaired electrons can differ depending on whether the complex is high-spin or low-spin. For example, an octahedral Fe(II) complex (d⁶) can be high-spin with four unpaired electrons (μ_eff ≈ 4.9 BM) or low-spin (diamagnetic) with zero unpaired electrons (μ_eff = 0 BM). libretexts.orglibretexts.org The choice between these states depends on the ligand field strength of this compound.

By comparing the experimentally determined magnetic moment with the theoretical spin-only values, the spin state of the metal ion can be deduced. This information, combined with electronic spectroscopy, provides a comprehensive picture of the electronic structure of the complex. For many transition metal complexes, the presence of unpaired electrons makes them paramagnetic. libretexts.org

Structural Determination of Coordination Complexes via X-ray Crystallography

X-ray crystallographic studies of metal complexes with ligands similar to this compound have revealed various coordination modes and geometries. For example, it has been shown that the ligand can act as a bidentate donor, coordinating through the carbonyl oxygen and the amine nitrogen to form a distorted octahedron around a Ni(II) center. mdpi.com In other cases, heteroleptic Zn(II) complexes have been found to adopt distorted tetrahedral or hexa-coordinated geometries depending on the co-ligands. mdpi.com

A crystal structure analysis would reveal:

The coordination number and geometry of the metal ion (e.g., tetrahedral, square planar, octahedral).

The specific atoms of the this compound ligand that are bonded to the metal.

Precise M-O and M-N bond lengths.

The conformation of the ligand upon coordination.

In polynuclear or polymeric structures, the bridging mode of the ligand and any bridging co-ligands. mdpi.com

The packing of the complex molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding.

Table 3: Hypothetical X-ray Crystallographic Data for a Mononuclear Ni(II) Complex of this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.20
b (Å)19.85
c (Å)14.40
β (°)111.45
Z4
Coordination GeometryDistorted Octahedral
Ni-O Bond Length (Å)2.05
Ni-N (hydrazide) (Å)2.12
Ni-N (pyridine) (Å)2.15

Note: This table presents hypothetical data for illustrative purposes. Actual data comes from specific experimental structure determinations. mdpi.com

Reactivity and Stability of Metal-2-Acetylisonicotinohydrazide Complexes

The reactivity and stability of metal complexes of this compound are important aspects of their chemical characterization.

Thermal Stability: Thermogravimetric analysis (TGA) is commonly used to study the thermal stability of these complexes. TGA curves show mass loss as a function of temperature, indicating the decomposition pattern of the complex. Typically, the initial mass loss corresponds to the removal of solvent molecules (either lattice or coordinated). Subsequent decomposition steps involve the fragmentation and loss of the organic ligand, with the final residue often being the metal oxide. The temperatures at which these decomposition events occur provide a measure of the thermal stability of the complex.

Solution Stability: The stability of the complexes in different solvents can be investigated using techniques like UV-Visible spectroscopy. Changes in the absorption spectrum over time can indicate decomposition or ligand exchange reactions with solvent molecules. The molar conductivity of solutions of the complexes can indicate whether they behave as electrolytes or non-electrolytes, providing insight into whether the anions are coordinated to the metal or exist as free ions in solution. nih.gov

Chemical Reactivity: The coordinated this compound ligand can exhibit different reactivity compared to the free ligand. The metal center can also undergo reactions, such as redox processes or substitution of co-ligands, without the complete dissociation of the primary ligand. These reactivity studies are crucial for understanding the potential applications of these complexes in areas like catalysis.

Mechanistic Biological Interactions of 2 Acetylisonicotinohydrazide Non Clinical Models

Enzyme Binding and Inhibition Studies

Research specifically detailing the enzyme binding and inhibition profile of 2-Acetylisonicotinohydrazide is sparse. The compound is consistently characterized by its lack of significant antitubercular activity, which implies it does not effectively inhibit the primary enzymatic targets of its parent compound, isoniazid (B1672263). pharmgkb.org

In Vitro Enzyme Kinetic Analysis and Inhibition Mechanisms

No specific in vitro enzyme kinetic data (such as K_m, V_max, or K_i values) for the interaction of this compound with specific enzymes could be located in the reviewed literature. The primary mechanism of action of isoniazid involves its activation by the mycobacterial catalase-peroxidase KatG to a radical form, which then forms an adduct with NAD+. drugbank.comwikipedia.org This activated complex is what inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in mycolic acid synthesis. drugbank.com In contrast, this compound is the product of isoniazid's inactivation in the host by the N-acetyltransferase 2 (NAT2) enzyme and is not a substrate for KatG activation. frontiersin.orgnih.gov

Identification of Enzyme Binding Sites through Experimental and Computational Methods

There are no available studies that use experimental methods like X-ray crystallography or computational modeling to identify specific enzyme binding sites for this compound. Research in this area has focused exclusively on the binding of the activated isoniazid-NAD adduct to the active site of the InhA enzyme. drugbank.com

Investigation of Slow-Binding Inhibition Phenomena

The activated isoniazid-NAD adduct is known to be a slow, tight-binding competitive inhibitor of the InhA enzyme. drugbank.com However, there is no evidence to suggest that this compound exhibits any slow-binding inhibition phenomena with this or any other enzyme. As a largely inactive metabolite, it is not expected to display such characteristics.

Structure-Activity Relationships for Biological Effects (In Vitro):There is no available research detailing the relationship between the chemical structure of this compound and its biological activity.

Correlation of Electronic and Steric Factors with Biological Outcomes:No data exists correlating the electronic and steric properties of this compound with its biological effects.

While research exists for the related compound isoniazid and other isonicotinohydrazide derivatives, this information does not extend to the acetylated form specified in the query. Therefore, the requested article, with its specific focus and outline, cannot be generated at this time due to the absence of relevant scientific data.

Supramolecular Chemistry and Self Assembly Based on 2 Acetylisonicotinohydrazide

Driving Forces for Supramolecular Assembly

The self-assembly of 2-acetylisonicotinohydrazide-based structures is governed by a combination of non-covalent interactions. The precise balance and interplay of these forces, including hydrogen bonding, metal-ligand coordination, and π-π stacking, dictate the final topology and properties of the resulting supramolecular entity.

Hydrogen bonds are among the most critical interactions in directing the assembly of molecules containing the isonicotinohydrazide scaffold. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O and pyridine (B92270) nitrogen) allows for the formation of robust and predictable one-, two-, or three-dimensional networks.

While the specific crystal structure of this compound is not detailed in the surveyed literature, analysis of closely related isonicotinohydrazide derivatives provides significant insight into its hydrogen bonding capabilities. For instance, the crystal structure of (E)-N′-(3-fluoro-2-hydroxybenzylidene)isonicotinohydrazide reveals extensive hydrogen bonding. nih.gov In this analogue, molecules are linked by intermolecular N-H···N and C-H···O hydrogen bonds, creating chains and layers. nih.gov Specifically, N-H···N bonds link molecules into zigzag chains, which are then connected into sheets by C-H···O interactions. nih.gov The molecule also features a strong intramolecular O-H···N hydrogen bond. nih.gov These interactions demonstrate the powerful role of hydrogen bonding in defining the solid-state architecture of isonicotinohydrazide derivatives. The 2-acetyl derivative, with its amide N-H and carbonyl oxygen, is expected to form similar, strong intermolecular hydrogen bonds, such as N-H···O and N-H···N(pyridine), which are fundamental to its self-assembly.

Table 1: Hydrogen-Bond Geometry in (E)-N′-(3-fluoro-2-hydroxybenzylidene)isonicotinohydrazide A representative model for interactions involving the isonicotinohydrazide core.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N2-H2N···N1ⁱ0.862.453.2961(14)167
C4-H4···N1ⁱ0.932.593.2961(14)132
C5-H5···O1ⁱⁱ0.932.473.3932(13)170
O2-H2O···N30.821.832.5700(12)149
(Symmetry codes: (i) −x + 1, −y + 1, −z + 1; (ii) x, y-1, z). Data sourced from the crystal structure of C₁₃H₁₀FN₃O₂. nih.gov

The isonicotinohydrazide framework is an excellent ligand for coordinating with metal ions. The pyridine nitrogen atom and the carbonyl oxygen or hydrazone nitrogen atom can act as binding sites, allowing the molecule to function as a chelating or bridging ligand. This coordination ability is a powerful tool for constructing discrete metallamacrocycles or extended coordination polymers. nih.govclinpractice.ru

The self-assembly process can be precisely controlled by the choice of metal ion, as the coordination number, geometry, and affinity vary between different metals. mdpi.com For example, studies on Schiff base derivatives of isonicotinohydrazide have shown their ability to form complex, multi-dimensional coordination polymers. In one case, (pyridin-2-ylmethylene)isonicotinohydrazide ligands were used with manganese(II) and dicyanoargentate(I) to create 1D and 2D heterometallic coordination polymers. nih.gov In these structures, the isonicotinohydrazide derivative acts as a bridge, connecting metal centers to form extended networks. nih.gov The this compound molecule, with its available pyridine nitrogen and amide oxygen, can similarly coordinate to various metal ions, driving the assembly of ordered supramolecular structures with potentially interesting magnetic or photoluminescent properties. nih.gov

The aromatic pyridine ring in this compound is a key participant in π-π stacking interactions. These non-covalent forces, which arise from the electrostatic and dispersive interactions between aromatic rings, play a significant role in stabilizing supramolecular assemblies, often working in concert with hydrogen bonds. nih.govnih.gov

In the crystal structure of the aforementioned (E)-N′-(3-fluoro-2-hydroxybenzylidene)isonicotinohydrazide, significant π-π stacking interactions are observed between the pyridine ring and the phenyl ring of an adjacent, inversion-related molecule. nih.gov These interactions help to consolidate the packing of the molecular layers formed by hydrogen bonding. The geometric parameters of these interactions are indicative of a stabilizing force.

Table 2: π-π Stacking Interaction Details in an Isonicotinohydrazide Derivative

Interacting Rings (Cg)Centroid-to-Centroid Distance (Å)Symmetry Code
Cg1···Cg23.6887 (8)-x + 1, -y + 1, -z + 1
(Cg1 = Centroid of pyridine ring; Cg2 = Centroid of phenyl ring). Data sourced from the crystal structure of C₁₃H₁₀FN₃O₂. nih.gov

Hydrophobic interactions, driven by the tendency of nonpolar groups to minimize contact with water, can also contribute to the assembly process, particularly in aqueous environments. libretexts.orgnumberanalytics.com The acetyl group's methyl moiety and the aromatic pyridine ring of this compound introduce hydrophobic character. In water, these groups would tend to cluster, promoting aggregation and stabilizing larger assemblies in which these nonpolar parts are shielded from the solvent.

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the binding of a smaller "guest" molecule within a cavity or binding site of a larger "host" molecule. nih.govnih.gov The principles of molecular recognition, which rely on complementary shapes, sizes, and chemical functionalities, are central to this field. The functional groups on this compound make it a promising candidate for incorporation into synthetic receptors designed to selectively bind specific substrates.

The design of a molecular receptor requires the strategic placement of binding sites that are complementary to a target guest. This compound offers several key features for receptor design: a rigid pyridine ring that can act as a structural scaffold and participate in π-stacking, and a flexible side chain with hydrogen bond donor (N-H) and acceptor (C=O) sites. thno.org

By incorporating this compound into larger macrocyclic or acyclic structures, it is possible to create pre-organized cavities capable of molecular recognition. For example, two this compound units could be linked by a spacer to create a "molecular tweezer" capable of binding guest molecules through a combination of hydrogen bonding and π-π stacking. The acetyl group could also be chemically modified to introduce other functional groups or to tune the solubility and electronic properties of the resulting receptor. While specific examples of receptors built from this compound are not prominent in the surveyed literature, the fundamental properties of the molecule align well with established principles of receptor design. chemrxiv.org

Enantioselective recognition is the ability of a chiral host molecule to differentiate between the enantiomers (non-superimposable mirror images) of a chiral guest. This process is vital in pharmaceutical analysis and asymmetric synthesis. For a receptor based on this compound to achieve enantioselective recognition, it must first be made chiral.

Currently, this compound itself is an achiral molecule. To induce chirality, one could modify its structure, for example, by attaching a chiral auxiliary or by incorporating it into an inherently chiral scaffold, such as one based on a binaphthyl unit. Such a chiral host would create a dissymmetric binding environment. The differential interactions (e.g., steric hindrance or more favorable hydrogen bonding) between the chiral host and each enantiomer of a guest could then lead to selective binding, which could be detected by methods such as fluorescence spectroscopy or NMR. Although the potential exists, specific studies detailing the use of chiral derivatives of this compound for enantioselective recognition are not available in the reviewed scientific literature.

Formation of Self-Assembled Structures

The self-assembly of molecules into well-defined, stable, and functional superstructures is a cornerstone of supramolecular chemistry. For this compound, this process would be driven by a combination of hydrogen bonding (via the hydrazide moiety), metal coordination (through the pyridine nitrogen), and potentially π-π stacking interactions involving the aromatic pyridine ring. These interactions can lead to the formation of various complex architectures.

Molecular cages are three-dimensional structures with an internal cavity capable of encapsulating guest molecules. nih.gov The formation of such cages often relies on the principles of dynamic covalent chemistry, where reversible reactions allow for "error correction" during the assembly process to yield the most thermodynamically stable cage structure. mdpi.comresearchgate.net

While specific cages built from this compound have not been documented, the closely related hydrazone-based systems demonstrate the feasibility of this approach. Hydrazone bonds, formed by the condensation of hydrazides and aldehydes, are both robust and reversible, making them ideal for constructing molecular cages. mdpi.comresearchgate.net These cages can be purely organic or can incorporate metal ions, typically through coordination with pyridine-like nitrogen atoms. nih.govmdpi.com

For instance, metallo-organic cages with a Pd₂L₄ structure have been synthesized using hydrazone and Pd-pyridine coordination bonds. mdpi.com In these systems, dihydrazine "struts" are capped by a square planar tetrapyridyl Pd(II) motif. nih.gov The synthesis can proceed through different pathways, involving the pre-formation of hydrazone ligands followed by metal coordination, or a one-pot reaction of all components. mdpi.com The yields for such cage formations are often high, ranging from 73% to 79%, even in complex reactions involving the formation of multiple bonds. mdpi.com

Cage TypeBuilding BlocksKey BondsPotential Guest MoleculesReference
Metallo-Organic CageDihydrazine struts, Tetrapyridyl Pd(II) motifsHydrazone, Pd-PyridineDoxorubicin nih.gov
Fully Organic CageDihydrazine struts, Calixarene capsHydrazoneDoxorubicin nih.gov
Dimeric Hydrazone-Linked CageWater-compatible building blocksHydrazoneα-Crocin uvm.edu

This table presents examples of molecular cages based on hydrazone functionalities, analogous to what could potentially be formed using this compound derivatives.

The potential for this compound to act as a precursor in such systems is clear. It could be modified to bear multiple reactive sites, allowing it to form part of a larger, cage-like assembly upon reaction with complementary building blocks.

Supramolecular polymers are polymeric arrays of monomeric units held together by reversible and directional non-covalent interactions. Similarly, low-molecular-weight gelators (LMWGs) can self-assemble in solution to form a three-dimensional network that immobilizes the solvent, resulting in a gel. The hydrazide group is a powerful functional group for designing such materials due to its strong hydrogen-bonding capabilities. hi.is

Acylhydrazone-based compounds, formed from hydrazides like this compound, have been shown to act as effective gelators. rsc.org For example, a novel gelator with an acylhydrazone group can self-assemble in N,N-dimethylformamide (DMF) to form stable organogels. rsc.org The formation of these gels is often driven by a combination of hydrogen bonding and π-π stacking. rsc.org

Furthermore, the dynamic nature of the hydrazone bond allows for the creation of "dynamers"—dynamic covalent polymers. nih.gov These polymers can reversibly exchange their components, allowing for the composition and properties of the material to be altered in response to external stimuli. nih.gov Polyacylhydrazones, formed by the polycondensation of dialdehydes and dihydrazides, are a key example of such systems. nih.gov

The self-assembly of a short peptide derivative containing a hydrazone bond can lead to transient hydrogel formation. nih.gov This process can be triggered by a chemical stimulus, such as a hydrazone-oxime exchange reaction, leading to both gel formation and subsequent shrinkage. nih.gov This highlights the potential for creating environmentally responsive materials.

Gelator/Polymer TypeMonomer/GelatorSolventDriving ForcesStimuli-Responsive BehaviorReference
OrganogelAcylhydrazone-based gelatorDMFSelf-assembly via acyl hydrazone groupFluorescence quenching by Fe³⁺, recovery by H₂PO₄⁻ rsc.org
Sonogel1,4-naphthalenedicarbonyldinicotinic acid hydrazideEthanol (B145695), THF, etc.π–π stacking, Hydrogen bondingUltrasound-induced gelation rsc.org
Dynamic Covalent PolymerDialdehydes and DihydrazidesVariousReversible acylhydrazone formationComponent exchange nih.gov
Peptide HydrogelHydrazone-containing peptide derivativeAqueous bufferSelf-assemblyHydrazone-oxime exchange nih.gov

This table showcases various supramolecular polymers and gels based on hydrazide and hydrazone motifs, illustrating the potential roles for this compound.

The self-assembly of molecules can lead to the formation of well-defined nanostructures, which can further organize into larger, hierarchical architectures. These materials are of great interest for applications in nanotechnology and materials science.

Hydrazone-functionalized nanoscale covalent organic frameworks (NCOFs) have been developed as pH-responsive drug delivery systems. nih.gov In these systems, hydrazone groups are introduced onto the surface of the NCOFs through post-synthetic modification. These hydrazone bonds can then be used to attach drug molecules, which are released in the acidic environment of tumor cells. nih.gov

The self-assembly of nicotinic acid-conjugated selenopeptides has been shown to form mesoscale elongated tubular structures. nih.gov This work highlights the crucial role that specific atomic-level features, such as the nitrogen atom in the nicotinic acid moiety (also present in this compound), can play in directing the formation of a particular morphology. nih.gov

Nanoformulations of hydrazone derivatives have also been created using methods like ionic gelation with chitosan (B1678972) nanoparticles. acs.org This approach can enhance the properties of the parent compounds by increasing their surface area and reactivity. acs.org

Dynamic Covalent Chemistry (DCC) in this compound-Based Systems

Dynamic covalent chemistry (DCC) is a powerful strategy that combines the reversibility of non-covalent interactions with the robustness of covalent bonds. acs.org It utilizes reversible covalent reactions to generate libraries of compounds that can adapt their constitution in response to internal or external factors, leading to the thermodynamic amplification of the most stable species. nih.gov

The hydrazone bond, formed from the reaction of a hydrazide with an aldehyde or ketone, is a cornerstone of DCC. acs.org This reaction is reversible, particularly under acidic conditions, and its equilibrium can be influenced by the surrounding environment. nih.govacs.org Aniline has been shown to act as a nucleophilic catalyst for hydrazone formation and exchange, significantly accelerating the equilibration kinetics without disturbing the chemical equilibrium. acs.org

This dynamic nature is exploited in the synthesis of the molecular cages and dynamic polymers mentioned previously. uvm.edunih.gov It allows for the self-correction of errors during assembly, ensuring the formation of the desired, most stable structure. mdpi.comresearchgate.net

DCC has also been employed in dynamic covalent capture, where a target molecule can select and amplify the best-binding hydrazide from a library. rsc.orgrsc.org In one example, a phosphonate-target immobilized on a resin was used to capture hydrazides through reversible hydrazone bond formation, with stabilizing intramolecular interactions driving the selection process. rsc.orgrsc.org

The this compound molecule, with its reactive hydrazide group, is an ideal candidate for incorporation into DCC systems. Its reaction with various aldehydes would produce a dynamic library of hydrazones, the composition of which could be tuned by the presence of specific templates or environmental conditions.

Based on a comprehensive search of available scientific literature, there is no information regarding the application of the chemical compound “this compound” or its derivatives in the fields of materials science as specified in the requested article outline. Searches for this compound in relation to smart materials, electroactive polymers (EAPs), dielectric elastomer actuators, functional gels for tissue engineering, responsive gel systems, nanomaterials, and microelectromechanical systems (MEMS) did not yield any relevant results.

The existing research on isonicotinohydrazide derivatives is predominantly focused on their synthesis and potential applications in medicinal chemistry, particularly as antimicrobial and antitubercular agents. While the broader class of hydrazide compounds is utilized in the synthesis of various functional polymers, no specific data connects this compound to the materials science applications outlined in the prompt.

Therefore, it is not possible to generate the requested article on the "Materials Science Applications of this compound and its Derivatives" as there is no scientific basis for the content in publicly accessible research.

Materials Science Applications of 2 Acetylisonicotinohydrazide and Its Derivatives

Role in Advanced Catalysis and Sensing Platforms

2-Acetylisonicotinohydrazide and its derivatives have emerged as versatile building blocks in materials science, primarily due to their ability to form stable complexes with a variety of metal ions. This characteristic is exploited in the development of advanced catalytic systems and highly selective sensing platforms. The core structure, featuring a pyridine (B92270) ring, a hydrazone linkage, and acetyl group, provides multiple coordination sites (N, O donors), allowing for the synthesis of metal complexes with unique electronic and steric properties. These properties are paramount in dictating their function in both catalysis and chemical sensing.

Advanced Catalysis

The derivatives of this compound, particularly Schiff bases formed by the condensation of the hydrazide with aldehydes or ketones, serve as multidentate ligands. When complexed with transition metals, these ligands can create active sites for a range of catalytic transformations. The electronic properties of the ligand, influenced by various substituents, can be fine-tuned to modulate the catalytic activity and selectivity of the metal center.

Research has demonstrated the catalytic potential of metal complexes of isonicotinohydrazide derivatives in important organic reactions. For instance, a copper(II) complex of a Schiff base derived from isonicotinohydrazide and isatin (B1672199) has been shown to be an effective catalyst for C-N coupling reactions. nih.govnih.gov This type of reaction is fundamental in the synthesis of pharmaceuticals and other fine chemicals. nih.gov The copper complex facilitates the amination of aryl halides, a process that is traditionally catalyzed by more expensive palladium-based systems. nih.gov

Table 1: Catalytic Performance of an Isonicotinohydrazide Derivative Metal Complex
Catalyst/DerivativeCatalytic ReactionSubstratesProductKey Finding
Copper(II) complex of a Schiff base from isonicotinohydrazide and isatinC-N Coupling (Amination)Aniline and BromobenzeneDiphenylamineThe copper complex showed good catalytic activity for the amination of aryl halides, presenting a more cost-effective alternative to palladium catalysts. nih.gov

Furthermore, vanadium(V) complexes incorporating hydrazone ligands derived from nicotinic acid hydrazide (an isomer of isonicotinic hydrazide) have demonstrated catalytic activity in oxidation reactions. These complexes are capable of catalyzing the oxidative bromination of salicylaldehyde (B1680747) and the oxidation of benzene (B151609) to phenol, mimicking the function of vanadate-dependent haloperoxidases. nih.gov This highlights the potential of isonicotinoyl hydrazone complexes in biomimetic catalysis and green chemistry applications.

Table 2: Catalytic Activity of Vanadium(V)-Hydrazone Complexes
Catalyst/DerivativeCatalytic ReactionKey Finding
Dioxidovanadium(V) complexes with hydrazone ligands from salicylaldehyde and nicotinic acid hydrazideOxidative Bromination of SalicylaldehydeThe complexes catalyze the formation of 5-bromosalicylaldehyde (B98134) and 3,5-dibromosalicylaldehyde (B1199182) in the presence of H₂O₂/KBr. nih.gov
Oxidation of BenzeneThe complexes are also catalytically active for the oxidation of benzene to phenol. nih.gov

Sensing Platforms

The ability of this compound derivatives to selectively bind with specific metal ions and anions, resulting in a discernible optical or electrochemical signal, makes them excellent candidates for the development of chemical sensors. The interaction between the analyte and the hydrazone-based ligand can lead to changes in color (colorimetric sensors) or fluorescence intensity (fluorescent sensors), allowing for the qualitative and quantitative detection of the target species.

Derivatives of isonicotinohydrazide have been successfully employed as chemosensors for various environmentally and biologically important analytes. For example, Schiff base derivatives of isonicotinohydrazide have been developed as "turn-on" fluorescent probes for the detection of aluminum ions (Al³⁺). internationaljournalssrg.orgnih.gov Similarly, a Schiff base derived from isonicotinohydrazide has been shown to be a highly sensitive and selective ratiometric chemosensor for zinc ions (Zn²⁺). The binding of Zn²⁺ to this sensor results in a noticeable shift in its absorption spectrum.

Table 3: Performance of Isonicotinohydrazide-Based Sensing Platforms
Sensor DerivativeAnalyteSensor TypePrincipleDetection Limit (LOD)
(E)-N′-(1-(2,5-dihydroxyphenyl)ethylidene)isonicotinohydrazideZn²⁺Ratiometric UV-visible ChemosensorBinding of Zn²⁺ causes a shift in the absorption peak to a longer wavelength.276 nM
N'-(2-hydroxy-5-iodobenzylidene) isonicotinohydrazide (HIBIN) in a sol-gel matrixCu²⁺Optical Thin Film SensorSelective complexation of Cu²⁺ with the immobilized ligand leads to a change in optical properties.1.8 x 10⁻⁸ mol L⁻¹
Naphthalimide Schiff Base DerivativeAl³⁺Fluorescent "Turn-on" ProbeComplexation with Al³⁺ enhances the fluorescence intensity.8.65 x 10⁻⁸ M nih.gov

The versatility of these compounds is further demonstrated by the development of isoniazid-based (a primary derivative of isonicotinic acid hydrazide) colorimetric chemosensors for the detection of cyanide ions (CN⁻). The interaction with cyanide induces a distinct color change, enabling naked-eye detection. This is attributed to the deprotonation of the sensor molecule in the presence of the basic cyanide anion.

Table 4: Isoniazid-Hydrazone Based Chemosensors for Cyanide Detection
SensorAnalyteSensor TypeObserved ChangeDetection Limit (LOD)
Isoniazid (B1672263) Hydrazone L1CN⁻ColorimetricTransparent to Orange0.36 µM
Isoniazid Hydrazone L2CN⁻ColorimetricPale Yellow to Peach2.79 µM

These examples underscore the significant potential of this compound and its derivatives in creating advanced materials for catalysis and sensing. The ease of synthesis and the ability to tune their chemical and physical properties through structural modifications pave the way for the future development of even more efficient and selective catalysts and sensors.

Future Research Directions and Unexplored Avenues

Elucidation of Novel Synthetic Pathways and Mechanistic Insights

While the synthesis of hydrazone derivatives is established, future research should focus on developing novel, more efficient, and sustainable synthetic pathways for 2-Acetylisonicotinohydrazide and its analogues. A significant avenue for exploration lies in the detailed mechanistic understanding of its formation.

Research into the synthesis of related hydrazones has demonstrated the power of combining computational and experimental approaches. rsc.org For instance, studies on the reaction between isoniazid (B1672263) and aldehydes have used Density Functional Theory (DFT) to map out reaction pathways and energy profiles, revealing the catalytic effect of solvents like water. rsc.org This dual approach has shown that water can assist in the rate-limiting step and help avoid high-energy intermediates. rsc.org

Future work on this compound should adopt similar methodologies.

Key Research Objectives:

Biocatalytic Synthesis: Exploring enzymatic or whole-cell biocatalytic methods to synthesize the compound under environmentally benign conditions, a strategy that is gaining traction for producing complex molecules like asymmetric pyrazines. researchgate.net

Mechanistic Studies: Employing DFT calculations to model the reaction mechanism, transition states, and the role of catalysts and solvents. rsc.orgresearchgate.net This can provide insights into optimizing reaction conditions for higher yields and purity.

Kinetic Analysis: Performing experimental kinetic studies in various solvent systems to validate computational findings and understand the reaction dynamics. rsc.org

Application of Advanced Characterization Techniques for Dynamic Systems

The functionality of a molecule is intrinsically linked to its three-dimensional structure and dynamic behavior in different environments. Future studies must move beyond static structural analysis and apply advanced characterization techniques to understand the dynamic nature of this compound and its assemblies.

Techniques such as Nuclear Magnetic Resonance (NMR) dilution and melting experiments can be invaluable. These methods have been successfully used to study other molecular systems, revealing the subtle interplay of intramolecular and intermolecular hydrogen bonding. rsc.org Such studies can elucidate how this compound molecules interact with each other in solution, whether they form folded "stem-loop" structures, and how these structures respond to changes in concentration or temperature. rsc.org Understanding these dynamics is crucial for designing functional materials and supramolecular constructs.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and prediction processes. researchgate.netrsc.org These computational tools can be powerfully applied to the study of this compound.

Future research should leverage AI/ML for:

De Novo Design: Using generative models to design novel derivatives of this compound with optimized properties. nih.gov These models can explore vast chemical spaces to propose new structures that are synthetically feasible.

Property Prediction: Developing Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models to predict the biological activity, physicochemical properties (like lipophilicity and polar surface area), and potential toxicity of new derivatives. osti.govresearchgate.net This can significantly reduce the time and cost associated with experimental screening. researchgate.net

Mechanism Elucidation: Employing explainable AI models, such as SHAP (Shapley Additive exPlanations), to identify the specific molecular features and substructures that are crucial for a desired activity. nih.gov This bridges the gap between prediction and chemical intuition. nih.gov

The development of Δ²-learning models, which predict high-level reaction properties from low-level quantum chemistry calculations, offers a path to rapidly characterize potential new reaction pathways with high accuracy and minimal computational cost. nih.gov

Table 1: Potential Applications of AI/ML in this compound Research

AI/ML MethodApplicationPotential OutcomeReference
Generative ModelsDe novo design of novel derivatives.Identification of new compounds with enhanced target affinity or desired properties. nih.gov
QSAR/QSPRPrediction of biological activity and physicochemical properties.Prioritization of candidate molecules for synthesis and experimental testing. researchgate.net
Explainable AI (e.g., SHAP)Identification of key structural features for activity.Understanding of structure-activity relationships to guide rational design. nih.gov
Δ²-Learning ModelsPrediction of reaction activation energies.Accelerated discovery of efficient synthetic routes. nih.gov

Discovery of Unprecedented Coordination Architectures and Their Functions

The pyridine (B92270) nitrogen and the hydrazide moiety of this compound make it an excellent ligand for coordinating with metal ions. This opens up a vast and underexplored field of research into its coordination chemistry. The ability of transition metal ions to adopt various coordination geometries (e.g., tetrahedral, pentacoordinated, octahedral) can be harnessed to construct diverse and unprecedented coordination polymers and metal-organic frameworks (MOFs). nih.gov

Research on the coordination complexes of the related ligand, isonicotinamide, with zinc(II) has shown that the final supramolecular assembly can be controlled by the choice of counter-anion (e.g., halides, nitrate (B79036), perchlorate). nih.gov Similar strategies could be applied to this compound to create novel architectures with tailored properties for applications in catalysis, adsorption, or as advanced materials. nih.gov

Deeper Understanding of Non-Clinical Biological Mechanisms and Interactions

While the parent compound, isoniazid, is well-studied, the specific non-clinical biological mechanisms of this compound remain largely unexplored. Hydrazone derivatives have shown potential as antimicrobial agents, and it is crucial to investigate whether this compound shares this activity. rsc.org

Future biological research should focus on:

Antimicrobial Screening: Testing the compound against a panel of pathogenic bacteria, including multidrug-resistant strains.

Mechanism of Action Studies: If activity is found, subsequent research should aim to identify the molecular target and elucidate the mechanism of action. This could involve techniques to study its effect on biofilm formation or its ability to eliminate persister cells, as has been done for other novel antimicrobial compounds. nih.gov

Target Engagement: Utilizing biophysical techniques to study the interaction of the compound with its putative biological targets, providing a molecular-level understanding of its activity.

Exploration of New Supramolecular Constructs and Their Emerging Properties

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The hydrogen bond donor and acceptor sites within this compound make it an ideal building block for creating new supramolecular constructs.

The amide group can form robust and predictable hydrogen-bonded patterns, such as the amide-amide homosynthon, which can drive the self-assembly process. nih.gov Research should explore how these interactions can be used to build higher-order structures like oligomers, gels, or liquid crystals. rsc.org The interplay between metal coordination (Section 9.4) and hydrogen bonding offers a powerful strategy for hierarchical self-assembly, leading to materials with emergent properties not present in the individual molecules. rsc.org

Multidisciplinary Research at the Interface of Chemistry, Materials Science, and Biology

The most profound discoveries regarding this compound will likely emerge from research that transcends traditional disciplinary boundaries. A multidisciplinary approach integrating chemistry, biology, and materials science is essential to fully exploit the compound's potential. bradford.ac.ukstanford.edu

This synergistic approach would involve:

Chemical biologists designing and synthesizing molecular probes based on the this compound scaffold to interrogate biological pathways. nih.govst-andrews.ac.uk

Materials scientists using the compound as a building block for functional materials, such as sensors, catalysts, or drug-delivery vehicles, by controlling its assembly into coordination polymers or supramolecular structures. bradford.ac.uk

Synthetic biologists and chemists working together to develop nature-inspired synthetic strategies for creating libraries of derivatives for high-throughput screening. nih.gov

By fostering collaboration between these fields, the scientific community can address major challenges in areas ranging from medicine to sustainable technology, using this compound as a versatile molecular tool. bradford.ac.uknih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.